![molecular formula C11H8F3NO B2833904 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole CAS No. 259269-59-5](/img/structure/B2833904.png)
1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole” is a chemical compound with the molecular formula C11H8F3NO . It has an average mass of 211.183 Da and a monoisotopic mass of 211.060883 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: FC(F)(F)c1ccccc1n2cccc2 . The InChI representation is: InChI=1S/C11H8F3N/c12-11(13,14)9-5-1-2-6-10(9)15-7-3-4-8-15/h1-8H .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 252.5±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.0±3.0 kJ/mol and a flash point of 106.5±27.3 °C . The index of refraction is 1.500 .科学的研究の応用
Electronic and Structural Properties
Research into pyrrole derivatives, including those similar to 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole, has explored their electronic and structural properties. For instance, studies on diferrocenyl-1-phenyl-1H-pyrroles demonstrate the influence of substituents on electronic interaction, observed through electrochemistry and spectro-electrochemistry. These compounds exhibit sequential reversible redox processes, indicating potential applications in electronic devices due to their tunable electronic properties (Hildebrandt & Lang, 2011).
Corrosion Inhibition
Pyrrole derivatives have been evaluated for their effectiveness as corrosion inhibitors. For example, 1H-pyrrole-2,5-dione derivatives have shown promising results in protecting carbon steel against corrosion in hydrochloric acid medium, highlighting their potential in industrial applications to enhance material durability and lifespan (Zarrouk et al., 2015).
Photoluminescence
The study of photoluminescent conjugated polymers incorporating pyrrole units has revealed their suitability for electronic applications due to their strong photoluminescence and good processability into thin films. These findings suggest applications in optoelectronic devices where emission properties are crucial (Beyerlein & Tieke, 2000).
Organic Synthesis
Pyrrole compounds are integral in the synthesis of various heteroaromatic structures. For example, the use of hypervalent iodine(III) reagent for the cyanation of pyrroles presents a novel method for creating biologically relevant compounds under mild conditions, indicating the versatility of pyrrole derivatives in synthetic organic chemistry (Dohi et al., 2005).
Functionalization and Derivatization
The regioselective functionalization of pyrrole derivatives offers a pathway to multifunctionalized compounds. Techniques such as bromination followed by organometallic reactions allow for the creation of novel pyrrole-based molecules with potential application in materials science and medicinal chemistry (Faigl et al., 2012).
作用機序
Target of Action
The primary target of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole is the mitochondria . It acts as a potent uncoupler of oxidative phosphorylation in mitochondria .
Mode of Action
This compound, also known as FCCP, disrupts ATP synthesis by transporting protons across cell membranes . At a concentration of 40 μM, FCCP induces complete depolymerization of microtubules by increasing intracellular pH via the disruption of the mitochondrial H+ gradient and by decreasing the stability of microtubules .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . By transporting protons across cell membranes, it disrupts the mitochondrial H+ gradient, which is essential for ATP synthesis . This disruption leads to an increase in intracellular pH and a decrease in the stability of microtubules .
Pharmacokinetics
The compound’s ability to cross cell membranes suggests it may have good bioavailability .
Result of Action
The action of this compound results in the disruption of ATP synthesis and the depolymerization of microtubules . This can lead to changes in cell function and potentially cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to transport protons across cell membranes . .
Safety and Hazards
特性
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-2-1-5-9(10)15-7-3-4-8-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBIDJMDDPVPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2833821.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2833823.png)

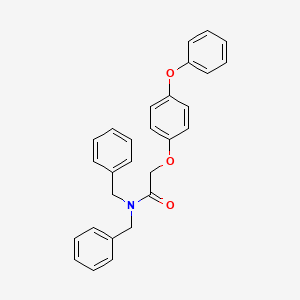
![4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2833828.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B2833830.png)
![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2833832.png)
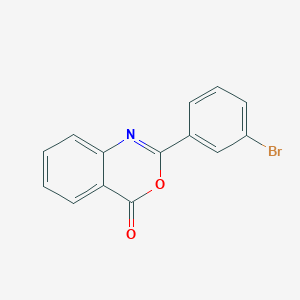
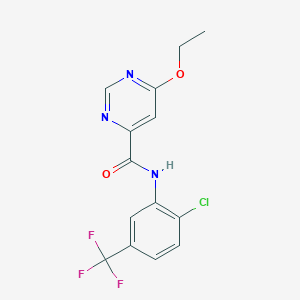
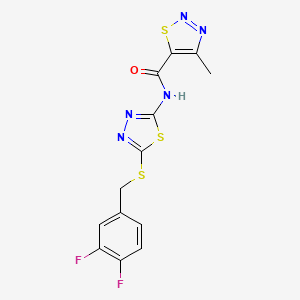

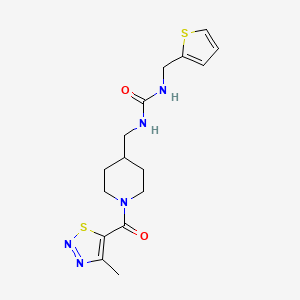
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2833844.png)